molecular formula C18H19Cl3O4 B4965949 1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene

1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene

Cat. No.: B4965949
M. Wt: 405.7 g/mol
InChI Key: ZPEPQWUDZMODCT-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and ether linkages

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The process often includes the following steps:

    Chlorination: Benzene is chlorinated to form 1,3,5-trichlorobenzene.

    Etherification: The chlorinated benzene is then reacted with 4-(2,6-dimethoxyphenoxy)butanol under basic conditions to form the desired ether linkage.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophiles: Ammonia, primary and secondary amines, thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce quinones or other oxidized forms.

Scientific Research Applications

1,3,5-Trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and ether linkages play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

    1,3,5-Trichloro-2,4,6-trinitrobenzene: Known for its use in explosives and as a chemical intermediate.

    1,3,5-Trichloro-2-methoxybenzene: Used in organic synthesis and as a precursor for other chemicals.

    1,3,5-Trichloro-2,4,6-trimethylbenzene: Utilized in the production of dyes and pigments.

Uniqueness: 1,3,5-Trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene is unique due to its specific combination of chlorine atoms and ether linkages, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications that require precise chemical behavior.

Properties

IUPAC Name

1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl3O4/c1-22-15-6-5-7-16(23-2)18(15)25-9-4-3-8-24-17-13(20)10-12(19)11-14(17)21/h5-7,10-11H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEPQWUDZMODCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCCOC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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